molecular formula C15H10FNO2 B572395 Methyl 4-(3-cyanophenyl)-2-fluorobenzoate CAS No. 1365272-67-8

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Cat. No.: B572395
CAS No.: 1365272-67-8
M. Wt: 255.248
InChI Key: VAIMVURSIJCBBI-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a cyanophenyl group, and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate typically involves the esterification of 4-(3-cyanophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.

    Hydrolysis: 4-(3-cyanophenyl)-2-fluorobenzoic acid and methanol.

    Reduction: 4-(3-aminophenyl)-2-fluorobenzoate.

Scientific Research Applications

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate involves its interaction with specific molecular targets. The fluorine atom and the nitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-nitrophenyl)-2-fluorobenzoate
  • Methyl 4-(3-aminophenyl)-2-fluorobenzoate
  • Methyl 4-(3-methoxyphenyl)-2-fluorobenzoate

Uniqueness

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is unique due to the presence of both a nitrile group and a fluorine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-(3-cyanophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)13-6-5-12(8-14(13)16)11-4-2-3-10(7-11)9-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIMVURSIJCBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742912
Record name Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-67-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-cyano-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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